Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
Description
Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate (CAS: 1017044-94-8) is a nitrogen-containing heterocyclic compound featuring an azetidine core. The molecule is protected by two key groups:
- A tert-butoxycarbonyl (Boc) group at the 3-position, which serves as a temporary protecting group for the amino functionality, enhancing stability during synthetic processes.
- A benzyloxycarbonyl (Cbz) group at the 1-position, providing orthogonal protection for secondary amines.
This compound is widely utilized as a building block in medicinal chemistry, particularly for the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules due to its conformational rigidity and synthetic versatility .
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)17-13-9-18(10-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQHSGKNZYLTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Group Modifications
The following table summarizes critical structural analogs, their modifications, and properties:
Azetidine vs. Biazetidine/Piperidine Hybrids
- The parent compound’s azetidine core confers rigidity, favoring target binding in enzyme active sites.
- Piperidine-azetidine hybrids (e.g., CAS 883546-87-0) exhibit greater conformational flexibility, which may enhance solubility but reduce binding affinity in rigid enzymatic pockets .
Fluorine and Hydroxy Substituents
- Fluorinated analogs (e.g., CAS 1126650-66-5) demonstrate improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Hydroxy-containing derivatives (e.g., CAS 934665-23-3) introduce polarity, improving aqueous solubility but requiring protection during synthetic steps to avoid side reactions .
Protection Strategy Differences
- The dual Boc/Cbz protection in the parent compound allows sequential deprotection, enabling selective functionalization. Analogs with single protecting groups (e.g., unprotected methylamino in CAS 1630907-35-5) simplify synthesis but limit orthogonal modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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